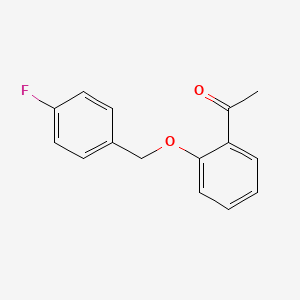

2'-(4-Fluorobenzyloxy)acetophenone

Description

Contextualization within the Class of Acetophenone (B1666503) Derivatives in Chemical Research

Acetophenone and its derivatives are a well-established class of organic compounds characterized by a phenyl group attached to a methyl ketone. This structural motif serves as a versatile scaffold in synthetic and medicinal chemistry. Acetophenones are not only important intermediates in the synthesis of a wide array of more complex molecules, including resins and fragrances, but they are also recognized for their diverse pharmacological activities. wikipedia.orggoogle.com

Research has demonstrated that acetophenone derivatives exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govrasayanjournal.co.in For instance, certain acetophenone semicarbazones have shown significant protection against seizures in preclinical models. nih.gov The inherent bioactivity of the acetophenone core makes any novel derivative, such as 2'-(4-Fluorobenzyloxy)acetophenone, a candidate for investigation into its potential therapeutic applications. The substitution pattern on the phenyl ring and modifications to the acetyl group can lead to a wide range of biological activities, making the exploration of new derivatives a continuous effort in the scientific community.

The Role of Fluorine in Modulating Chemical and Biological Properties of Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, and its presence in this compound is of particular significance. The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical and biological properties. nih.gov

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. This can increase the half-life of a drug in the body.

Increased Lipophilicity: In certain contexts, fluorine substitution can enhance a molecule's ability to pass through biological membranes, which is a crucial factor for drug efficacy.

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect how a molecule interacts with its biological target.

Conformational Changes: The presence of fluorine can alter the preferred three-dimensional shape of a molecule, potentially leading to a better fit with its target receptor or enzyme. nih.gov

These modifications highlight why the fluorinated benzyl (B1604629) group in this compound is not merely an arbitrary addition but a deliberate design element to potentially enhance its pharmacological profile.

Overview of Current Research Trajectories Involving this compound and Related Structures

While direct research on this compound is limited, the research trajectories of analogous compounds provide a clear indication of its potential areas of investigation. The synthesis of such a molecule would likely be achieved through a Williamson ether synthesis, a fundamental and widely used organic reaction. wikipedia.orgmasterorganicchemistry.com This would involve the reaction of 2'-hydroxyacetophenone (B8834) with 4-fluorobenzyl bromide or a similar halide. francis-press.com

The scientific interest in this compound would likely focus on several key areas:

Anticonvulsant Activity: Given that various acetophenone derivatives have been investigated for their anticonvulsant properties, this compound would be a logical candidate for screening in epilepsy models. nih.govnih.govpcbiochemres.com

Enzyme Inhibition: The specific arrangement of the ether linkage and the fluorinated ring could make it a candidate for inhibiting various enzymes implicated in disease. For example, related structures have been studied as inhibitors of monoamine oxidase B for potential use in neurodegenerative diseases.

Antimicrobial and Antifungal Agents: The acetophenone scaffold is known to be a component of some antimicrobial and antifungal agents. rasayanjournal.co.in

Probing Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound would contribute to the broader understanding of how the placement of the benzyloxy group (at the 2' position versus other positions) and the fluorine atom influences biological activity. nih.gov

The table below summarizes the key structural components and their associated research significance.

| Structural Component | Chemical Class | General Research Significance |

| Acetophenone | Ketone | Scaffold for compounds with anticonvulsant, antimicrobial, and anti-inflammatory properties. wikipedia.orgnih.govrasayanjournal.co.in |

| Benzyl Ether | Ether | A common linkage in medicinal chemistry used to connect different pharmacophores. |

| Fluorine | Halogen | Enhances metabolic stability, modulates lipophilicity and binding interactions. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4-fluorophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDMYWQSWDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353296 | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400878-24-2 | |

| Record name | 1-[2-[(4-Fluorophenyl)methoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400878-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(4-Fluorobenzyloxy)acetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400878-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 4 Fluorobenzyloxy Acetophenone

Retrosynthetic Analysis and Key Disconnections for the 2'-(4-Fluorobenzyloxy)acetophenone Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the most logical disconnection is the ether linkage (C-O bond), as this corresponds to a reliable and well-established synthetic reaction. amazonaws.com This primary disconnection breaks the molecule into two key synthons: a 2'-hydroxyacetophenone (B8834) anion and a 4-fluorobenzyl cation.

A further disconnection can be made on the 2'-hydroxyacetophenone synthon, targeting the carbon-carbon bond between the acetyl group and the aromatic ring. This disconnection points towards a Friedel-Crafts acylation reaction, a fundamental method for introducing acyl groups onto aromatic rings. sigmaaldrich.com This secondary disconnection simplifies the aromatic precursor to phenol (B47542).

Therefore, the key disconnections for the this compound scaffold are:

C-O Ether Bond: This leads to the identification of an etherification reaction as the final key step in the synthesis.

Aryl C-C Bond: This suggests a Friedel-Crafts acylation to construct the acetophenone (B1666503) moiety.

Established Synthetic Routes and Precursors for this compound

Based on the retrosynthetic analysis, the synthesis of this compound primarily relies on two well-established reaction types: etherification and acylation.

Etherification Reactions in the Synthesis of Benzyloxyacetophenones

The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis. numberanalytics.commasterorganicchemistry.comfrancis-press.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2'-hydroxyacetophenone acts as the nucleophile, attacking the electrophilic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride).

The general reaction is as follows: 2'-hydroxyacetophenone is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding phenoxide anion. This is then reacted with 4-fluorobenzyl halide in a suitable solvent like dimethylformamide (DMF) or acetone (B3395972) to yield the desired product. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. numberanalytics.comfrancis-press.com

Acylation Reactions Involving Fluorinated Benzylic Moieties

While the primary route involves etherification as the final step, an alternative approach could involve the acylation of a pre-formed fluorinated benzyloxybenzene. However, the more common and efficient strategy is the Friedel-Crafts acylation of a suitable phenol derivative to first form the hydroxyacetophenone intermediate. sigmaaldrich.com

The Friedel-Crafts acylation involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com For the synthesis of a 2'-hydroxyacetophenone precursor, a Fries rearrangement of phenyl acetate (B1210297) can be employed, or a direct Friedel-Crafts acylation of a protected phenol can be performed.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider in the Williamson ether synthesis step include the choice of base, solvent, temperature, and reaction time. numberanalytics.com

| Parameter | Condition | Rationale |

| Base | Strong bases like NaH or weaker bases like K₂CO₃ | Stronger bases ensure complete deprotonation of the phenol, while weaker bases can be sufficient and easier to handle. numberanalytics.comfrancis-press.com |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetone) | These solvents effectively solvate the cation of the base and enhance the nucleophilicity of the phenoxide. numberanalytics.com |

| Temperature | Elevated temperatures (e.g., reflux) | Increases the reaction rate, but must be controlled to prevent side reactions. numberanalytics.com |

| Reaction Time | Monitored by TLC | Ensures the reaction goes to completion without significant product degradation. |

| This table presents a summary of key parameters and their effects on the Williamson ether synthesis for preparing this compound. |

Microwave-assisted synthesis can also be a valuable technique to accelerate the reaction and potentially improve yields. numberanalytics.comnumberanalytics.com

Catalytic Approaches in the Synthesis of Acetophenone Derivatives

The synthesis of acetophenone derivatives can be enhanced through various catalytic methods, particularly those involving transition metals. acs.org

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis plays a significant role in modern organic synthesis, offering efficient and selective pathways for bond formation. acs.orgyoutube.com In the context of synthesizing acetophenone derivatives, transition metal catalysts can be employed in several ways:

Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions can be used to form the carbon-carbon bond of the acetophenone skeleton. For instance, a Negishi or Suzuki coupling could potentially be used to couple an appropriate organozinc or boronic acid derivative with an acetyl-containing aromatic halide.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions can introduce the acetyl group by reacting an aryl halide with carbon monoxide and a suitable methyl source.

C-H Activation: Direct C-H activation/acylation is an emerging and atom-economical strategy. This approach would involve the direct coupling of a C-H bond on the fluorinated benzyloxybenzene with an acyl source, mediated by a transition metal catalyst.

While the traditional Williamson ether synthesis and Friedel-Crafts acylation are robust methods for preparing this compound, the exploration of transition metal-catalyzed routes could offer more efficient and environmentally friendly alternatives. acs.orggoogle.com

Green Chemistry Principles in Synthetic Route Design for Fluorinated Acetophenones

The synthesis of fluorinated acetophenones, a class of compounds with significant applications in medicinal chemistry and materials science, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. The focus is on reducing waste, minimizing energy consumption, and using less hazardous substances. For a specific target molecule like this compound, these principles can be applied to its primary synthetic route, the Williamson ether synthesis, to create a more sustainable process.

The conventional synthesis of this compound involves the reaction of 2'-hydroxyacetophenone with a 4-fluorobenzyl halide (such as 4-fluorobenzyl chloride or bromide). This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. jk-sci.commasterorganicchemistry.com In this reaction, a base is used to deprotonate the hydroxyl group of 2'-hydroxyacetophenone, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide and forming the desired ether bond. libretexts.org While effective, traditional approaches often rely on stoichiometric amounts of strong bases and polar aprotic solvents like dimethylformamide (DMF), which present environmental and safety concerns.

Modern synthetic methodologies have introduced several green chemistry techniques to improve the synthesis of ethers, including fluorinated acetophenone derivatives. Key among these are phase-transfer catalysis and microwave-assisted synthesis.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. fluorochem.co.uk In the synthesis of this compound, the phenoxide salt of 2'-hydroxyacetophenone may have limited solubility in the organic solvent where the 4-fluorobenzyl halide is dissolved. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase. slideshare.net

The catalyst cation forms an ion pair with the phenoxide anion. This ion pair is soluble in the organic phase, allowing the anion to react with the alkyl halide. youtube.com After the reaction, the catalyst cation pairs with the leaving group anion (e.g., Br⁻) and returns to the aqueous phase to repeat the cycle. This catalytic cycle allows the use of less expensive and safer inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a biphasic system, often reducing or eliminating the need for hazardous, anhydrous polar aprotic solvents. jk-sci.comslideshare.net The benefits include milder reaction conditions, increased reaction rates, higher yields, and a greener solvent profile. fluorochem.co.uk

| Feature | Conventional Williamson Synthesis | PTC-Enhanced Williamson Synthesis |

| Base | Often requires strong, hazardous bases (e.g., NaH, KH). jk-sci.com | Can utilize milder, less expensive bases (e.g., K₂CO₃, NaOH). jk-sci.com |

| Solvent | Typically requires anhydrous polar aprotic solvents (e.g., DMF, DMSO). jk-sci.com | Can be performed in biphasic systems (e.g., toluene/water), reducing the need for hazardous solvents. |

| Reaction Conditions | Often requires elevated temperatures and anhydrous conditions. | Milder conditions, often at or near room temperature. fluorochem.co.uk |

| Catalyst | None | Quaternary ammonium/phosphonium salts (e.g., TBAB, Aliquat 336). |

| Waste Profile | Generates waste from hazardous solvents and strong bases. | Reduced organic solvent waste; easier workup. |

Microwave-Assisted Synthesis

Another significant green chemistry tool is the use of microwave irradiation to drive chemical reactions. at.ua Unlike conventional heating, which transfers energy inefficiently through convection from an external heat source, microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture. anton-paar.com This "in-core" heating leads to a rapid and uniform temperature increase throughout the reaction medium.

The application of microwave-assisted synthesis to the preparation of this compound can offer substantial advantages. The dramatic reduction in reaction time—from hours to mere minutes—is the most prominent benefit. anton-paar.comnih.gov This acceleration not only saves a significant amount of energy but also can lead to higher product yields and purities by minimizing the formation of byproducts that can occur during prolonged heating. scholarsresearchlibrary.com The efficiency of microwave heating may also allow for the use of less solvent or more environmentally friendly solvents.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Several hours (e.g., 4-24 hours). scholarsresearchlibrary.com | A few minutes (e.g., 2-15 minutes). nih.govscholarsresearchlibrary.com |

| Energy Consumption | High, due to prolonged heating. | Low, due to short reaction times and efficient heating. anton-paar.com |

| Temperature Control | Slower response, potential for localized overheating. | Precise and rapid temperature control. |

| Yield | Variable, can be lower due to side reactions. | Often higher due to rapid heating and reduced side product formation. scholarsresearchlibrary.com |

| Environmental Impact | Higher energy footprint. | Lower energy footprint, aligns with green chemistry principles. |

By integrating principles such as phase-transfer catalysis and microwave-assisted synthesis, the preparation of this compound and other fluorinated acetophenones can be made significantly more efficient and environmentally sustainable. These modern approaches reduce reliance on hazardous materials, decrease energy consumption, and minimize waste generation, embodying the core goals of green chemistry in synthetic route design.

Chemical Reactivity and Transformation of 2 4 Fluorobenzyloxy Acetophenone

Electrophilic and Nucleophilic Reaction Pathways of the Acetophenone (B1666503) Moiety

The acetophenone portion of 2'-(4-Fluorobenzyloxy)acetophenone is characterized by both electrophilic and nucleophilic centers, which dictates its reaction pathways. masterorganicchemistry.combyjus.com The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.com Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile, particularly in the presence of strong acids. youtube.com

The aromatic ring of the acetophenone moiety can undergo electrophilic aromatic substitution reactions. The acetyl group is a deactivating, meta-directing group, meaning it withdraws electron density from the ring, making it less reactive than benzene (B151609) and directing incoming electrophiles to the meta position. However, the benzyloxy group at the ortho position is an activating, ortho-, para-directing group. The interplay of these two substituents governs the regioselectivity of electrophilic substitution reactions on this ring.

Nucleophilic attack on the carbonyl carbon is a fundamental reaction of the acetophenone moiety. youtube.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides, amines, and enolates, can react at this site. These reactions lead to the formation of alcohols, imines, and other valuable functional groups, providing a gateway to a diverse array of derivatives.

Carbonyl Group Transformations in this compound

The carbonyl group is the most reactive site in this compound and can undergo a variety of transformations, most notably reduction and oxidation reactions.

Reduction Reactions of the Ketone Functionality

The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation is typically achieved using various reducing agents. Common laboratory-scale reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. researchgate.net

Catalytic hydrogenation is another effective method for the reduction of the ketone. researchgate.net This process involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly if other reducible functional groups are present in the molecule. For instance, transfer hydrogenation using isopropanol (B130326) as a hydrogen source in the presence of a ruthenium or rhodium catalyst is also a viable method for ketone reduction. researchgate.net

| Reducing Agent | Product | General Reaction Conditions |

| Sodium Borohydride (NaBH4) | 1-(2-(4-Fluorobenzyloxy)phenyl)ethanol | Methanol or ethanol (B145695) as solvent, room temperature |

| Lithium Aluminum Hydride (LiAlH4) | 1-(2-(4-Fluorobenzyloxy)phenyl)ethanol | Anhydrous ether or THF as solvent, followed by aqueous workup |

| H2/Catalyst (e.g., Pd/C, PtO2) | 1-(2-(4-Fluorobenzyloxy)phenyl)ethanol | Varies with catalyst and substrate |

Oxidation Reactions of the Acetophenone Backbone

While the ketone group itself is resistant to further oxidation under mild conditions, the acetyl group of the acetophenone backbone can be oxidized. A common oxidation reaction of acetophenones is the haloform reaction, which converts the methyl ketone into a carboxylate and a haloform. webassign.net This reaction proceeds via the formation of an enolate in the presence of a base, followed by reaction with a halogen. webassign.net For this compound, treatment with sodium hypochlorite (B82951) (bleach) in the presence of a base would be expected to yield 2-(4-fluorobenzyloxy)benzoic acid. truman.eduscispace.com

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) under acidic or basic conditions, can also lead to cleavage of the acetyl group and formation of the corresponding benzoic acid derivative. derpharmachemica.com The specific products and yields can be influenced by the reaction conditions. derpharmachemica.com

| Oxidizing Agent | Expected Product | General Reaction Conditions |

| Sodium Hypochlorite (NaOCl) | 2-(4-Fluorobenzyloxy)benzoic acid | Basic aqueous solution, often with heating |

| Potassium Permanganate (KMnO4) | 2-(4-Fluorobenzyloxy)benzoic acid | Acidic or basic solution, heating may be required |

Halogenation and Other Aromatic Substitutions on the Phenyl Rings

Both phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions, such as halogenation. The reactivity and regioselectivity of these reactions are determined by the nature of the substituents on each ring.

On the acetophenone ring, the ortho-benzyloxy group is an activating, ortho-, para-director, while the meta-acetyl group is a deactivating, meta-director. The combined effect of these groups will direct incoming electrophiles to the positions ortho and para to the benzyloxy group, and meta to the acetyl group.

The 4-fluorobenzyl ring contains a fluorine atom, which is a deactivating but ortho-, para-directing group. Therefore, electrophilic substitution on this ring will primarily occur at the positions ortho to the fluorine atom.

Halogenation, such as bromination or chlorination, can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3). For instance, the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride is a known method for producing chloro-fluoro acetophenone derivatives. google.com This highlights the potential for halogenation on the fluorinated ring.

Derivatization Strategies for Library Synthesis of this compound Analogues

The versatile reactivity of this compound makes it an excellent scaffold for the synthesis of compound libraries. Derivatization can be achieved by targeting the various reactive sites within the molecule.

Carbonyl Group Modifications: The ketone can be converted to a wide range of functional groups. Reaction with primary amines can yield imines, which can be further reduced to secondary amines. Wittig-type reactions can convert the carbonyl into an alkene.

Alpha-Position Functionalization: The alpha-carbon to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other groups at this position.

Aromatic Ring Substitutions: As discussed, the phenyl rings can be functionalized through electrophilic substitution reactions, introducing a variety of substituents such as nitro groups, halogens, and alkyl groups.

Ether Linkage Modification: While generally stable, the benzylic ether linkage could potentially be cleaved under harsh conditions, allowing for the introduction of different substituents at the 2'-position of the acetophenone ring.

Advanced Spectroscopic Characterization and Structural Analysis of 2 4 Fluorobenzyloxy Acetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 2'-(4-Fluorobenzyloxy)acetophenone in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional experiments provides a complete picture of the atomic connectivity and environment within the molecule.

The ¹H NMR spectrum provides the initial and most direct information regarding the proton environments in the molecule. The spectrum is characterized by distinct signals corresponding to the acetyl methyl group, the benzylic methylene bridge, and the protons on the two separate aromatic rings.

The key proton signals are assigned as follows:

Acetyl Protons (H-α): A sharp singlet is observed in the upfield region, typically around δ 2.6 ppm, corresponding to the three equivalent protons of the methyl ketone group.

Benzylic Protons (H-c): A singlet corresponding to the two protons of the methylene (-OCH₂-) bridge appears around δ 5.1-5.2 ppm. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Aromatic Protons: The spectrum displays signals for eight aromatic protons, which can be distinguished based on their substitution patterns and electronic environments.

The protons on the 4-fluorobenzyl ring (H-e, H-f) appear as two distinct multiplets, often resembling a pair of doublets or a triplet for H-f and a doublet of doublets for H-e, due to both proton-proton and proton-fluorine coupling. The protons ortho to the fluorine (H-f) are expected around δ 7.0-7.1 ppm, while the protons ortho to the CH₂ group (H-e) are found further downfield around δ 7.4-7.5 ppm.

The protons on the acetophenone (B1666503) ring (H-3' to H-6') resonate in the aromatic region (δ 7.0-7.8 ppm), with their specific shifts and multiplicities determined by their position relative to the acetyl and benzyloxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-α (CH₃) | ~ 2.6 | Singlet | 3H |

| H-c (-OCH₂-) | ~ 5.15 | Singlet | 2H |

| H-f | ~ 7.05 | Triplet (or dd) | 2H |

| Aromatic (H-3', H-5') | ~ 7.0 - 7.5 | Multiplet | 2H |

| H-e | ~ 7.45 | Doublet of Doublets | 2H |

The ¹³C NMR spectrum reveals the complete carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, and the presence of fluorine introduces characteristic coupling patterns (C-F coupling), which are invaluable for assignment.

Key features of the ¹³C NMR spectrum include:

Carbonyl Carbon (C=O): The signal for the ketone carbonyl carbon is the most downfield, appearing around δ 198-200 ppm.

Aromatic Carbons: The twelve aromatic carbons resonate in the typical range of δ 110-165 ppm.

The carbon directly attached to the fluorine atom (C-g) is readily identified by its large one-bond coupling constant (¹JCF) of approximately 245 Hz. Its chemical shift is around δ 162-163 ppm.

Other carbons in the fluorinated ring also exhibit smaller C-F couplings (²JCF, ³JCF).

The oxygen-bearing aromatic carbons (C-2' and C-g) are shifted downfield.

Aliphatic Carbons: The methylene bridge carbon (-OCH₂-) signal appears around δ 70 ppm, while the acetyl methyl carbon is observed at approximately δ 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling Constant (J, Hz) |

|---|---|---|

| C-α (CH₃) | ~ 30 | - |

| C-c (-OCH₂-) | ~ 70 | - |

| Aromatic CHs | 112 - 134 | - |

| C-g (C-F) | ~ 162.5 | ¹JCF ≈ 245 |

| C-d (ipso-CH₂) | ~ 132 | ³JCF ≈ 3 |

| C-e (ortho-CH₂) | ~ 129.5 | ³JCF ≈ 8 |

| C-f (ortho-F) | ~ 115.5 | ²JCF ≈ 21 |

| C-1' | ~ 130 | - |

| C-2' (C-O) | ~ 157 | - |

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of the fluorine atom. For this compound, which contains a single fluorine atom, the spectrum is relatively simple. It is expected to show a single resonance, confirming the presence of only one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom. The multiplicity of this signal, typically a triplet or a multiplet, arises from coupling to the two ortho protons (H-f) on the same aromatic ring.

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the acetophenone aromatic ring (e.g., H-3' with H-4', H-4' with H-5', etc.) and on the 4-fluorobenzyl ring (H-e with H-f).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is used to definitively assign the signals for the CH₃ group, the -OCH₂- bridge, and each aromatic C-H unit by linking the known proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound include:

A correlation between the benzylic methylene protons (H-c) and the aromatic carbon C-2' of the acetophenone ring, confirming the position of the ether linkage.

A correlation between the same methylene protons (H-c) and the ipso-carbon (C-d) of the 4-fluorobenzyl ring.

Correlations from the acetyl methyl protons (H-α) to the carbonyl carbon (C=O).

Through-space (TS) spin-spin couplings occur between nuclei that are spatially close but separated by several bonds, a phenomenon particularly well-studied between ¹H and ¹⁹F nuclei. rsc.org The magnitude of these couplings is highly sensitive to the internuclear distance. rsc.org

In related compounds like 2'-fluoro-substituted acetophenones, TS-couplings between the fluorine atom and the acetyl group's α-protons or α-carbon have been used to determine the molecule's preferred conformation in solution. rsc.org For this compound, the fluorine is more distant from the acetyl group. However, conformational flexibility around the ether linkage could potentially bring the fluorine atom on the benzyl (B1604629) ring into close proximity with protons on the acetophenone ring, such as H-3'. The presence or absence of such TS-couplings in the NMR spectra could provide valuable information about the molecule's preferred three-dimensional shape and rotational dynamics. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₃FO₂), the expected exact mass is approximately 244.09 g/mol .

Upon electron ionization, the molecule would form a molecular ion (M⁺˙) at m/z 244. The fragmentation pattern is expected to be dominated by cleavage of the benzylic ether bond, which is a common and favorable fragmentation pathway.

Key expected fragments include:

m/z 109: This intense peak corresponds to the stable 4-fluorobenzyl cation ([C₇H₆F]⁺), formed by the cleavage of the C-O bond.

m/z 121: This peak corresponds to the 2-acetylphenyl cation ([C₈H₇O]⁺), resulting from the same cleavage event.

m/z 135: This fragment could arise from the loss of the 4-fluorobenzyl radical to form the [M - C₇H₆F]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. This technique would confirm the molecular formula as C₁₅H₁₃FO₂, distinguishing it from any other isobaric compounds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 244 | Molecular Ion [M]⁺˙ | [C₁₅H₁₃FO₂]⁺˙ |

| 135 | [M - C₇H₆F]⁺ | [C₈H₇O₂]⁺ |

| 121 | [2-acetylphenyl]⁺ | [C₈H₇O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This precision allows for the determination of the elemental formula of a compound, a critical first step in its structural identification.

For this compound, with the chemical formula C₁₅H₁₃FO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This calculated value is then compared to the experimentally determined mass from the HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap. The close correlation between the theoretical and experimental mass confirms the elemental composition of the molecule.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃FO₂ |

| Calculated Exact Mass | 244.08995 Da |

| Commonly Observed Adducts in HRMS (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Calculated m/z for [M+H]⁺ | 245.09778 |

| Calculated m/z for [M+Na]⁺ | 267.07972 |

Fragmentation Pathways and Structural Information

In addition to providing the exact mass of the molecular ion, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), offers invaluable structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart at its weakest bonds, yielding a series of characteristic fragment ions.

The fragmentation of this compound is expected to be dominated by several key pathways, primarily involving the cleavage of the ether linkage and the acyl group, which are common fragmentation patterns for such structures. The analysis of the mass-to-charge ratios (m/z) of these fragments allows for the reconstruction of the molecule's connectivity.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage of the Ketone: Loss of the methyl group (•CH₃) from the molecular ion to form a stable acylium ion.

Benzylic Cleavage: Cleavage of the C-O bond between the benzylic carbon and the ether oxygen is a highly favorable pathway, leading to the formation of the stable 4-fluorobenzyl cation.

Cleavage of the Ether Bond: Fragmentation can also occur at the aryl-oxygen bond of the ether, leading to other characteristic ions.

| Proposed Fragment Ion | Structure | m/z (Monoisotopic) | Origin |

|---|---|---|---|

| [M - CH₃]⁺ | [C₁₄H₁₀FO₂]⁺ | 229.0665 | Loss of a methyl radical from the acetyl group. |

| [C₇H₆F]⁺ | 4-Fluorobenzyl cation | 109.0454 | Cleavage of the benzylic C-O ether bond. This is often a very prominent peak. |

| [C₈H₇O]⁺ | 2-Hydroxybenzoyl cation | 121.0503 | Cleavage of the benzylic C-O ether bond with hydrogen rearrangement. |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.0352 | Further fragmentation of the 4-fluorobenzyl cation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent functional groups: an aromatic ketone, an ether, and fluorinated and non-fluorinated aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (methyl & methylene) | Stretching | 3000-2850 | Medium |

| C=O (Aryl Ketone) | Stretching | 1685-1665 | Strong |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C-O-C (Aryl-Alkyl Ether) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O-C (Aryl-Alkyl Ether) | Symmetric Stretching | 1075-1020 | Medium |

| C-F (Aryl Fluoride) | Stretching | 1250-1100 | Strong |

The presence of a strong absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the aryl ketone. The strong bands in the 1275-1200 cm⁻¹ and 1075-1020 cm⁻¹ regions are characteristic of the asymmetric and symmetric C-O stretching of the ether linkage, respectively. A strong band for the C-F stretch is also anticipated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's electronic structure, particularly its conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by transitions associated with its aromatic systems and the carbonyl group. Acetophenone itself typically shows two main absorption bands: a strong band corresponding to a π→π* transition of the benzene (B151609) ring and a weaker band for the n→π* transition of the carbonyl group. The presence of the fluorobenzyloxy substituent is likely to cause a bathochromic (red) shift in the λmax values due to the extension of the conjugated system through the ether oxygen.

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π | Aromatic rings and C=O | ~250-280 | High ( > 10,000) |

| n→π | Carbonyl group (C=O) | ~310-330 | Low ( < 1,000) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of similar structures, such as derivatives of 4'-fluoro-2'-hydroxyacetophenone, provides insight into the likely solid-state behavior. A crystallographic study of this compound would be expected to reveal the dihedral angles between the two aromatic rings and the planarity of the acetophenone moiety. It would also elucidate any weak intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that contribute to the stability of the crystal lattice.

| Crystallographic Parameter | Expected Information |

|---|---|

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. |

| Torsion Angles | Defines the conformation of the flexible ether linkage. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-stacking, etc. |

Computational Chemistry and Molecular Modeling Studies of 2 4 Fluorobenzyloxy Acetophenone

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a fundamental understanding of a molecule's behavior at the electronic level. tandfonline.com These methods are instrumental in elucidating properties that are otherwise difficult to determine experimentally.

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis) using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.comsemanticscholar.org A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ajchem-a.comchalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chalcogen.ronih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

For 2'-(4-Fluorobenzyloxy)acetophenone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the energies of these frontier orbitals. researchgate.netbohrium.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. ajchem-a.com In acetophenone (B1666503) derivatives, the HOMO is often localized on the phenyl ring and the ether oxygen, while the LUMO is typically centered on the acetophenone moiety, particularly the carbonyl group. The presence of the electron-withdrawing fluorine atom can influence the energy levels of these orbitals. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound Calculated by DFT

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: These values are illustrative and representative of typical results obtained for similar aromatic ketones from DFT calculations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides the tools to model reaction pathways and identify the associated transition states. This analysis involves mapping the potential energy surface of a reaction, locating the minimum energy pathways that connect reactants to products. bohrium.com

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Using methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or QST3, researchers can optimize the geometry of the transition state and calculate its energy. bohrium.com For instance, in the synthesis of this compound, which could involve a Williamson ether synthesis between 2'-hydroxyacetophenone (B8834) and 4-fluorobenzyl halide, reaction pathway modeling could elucidate the energetics of the nucleophilic substitution, confirm the concerted or stepwise nature of the mechanism, and identify the structure of the high-energy transition state. These calculations provide rate constants and activation energies, offering a deeper understanding of the reaction kinetics. researchgate.netbohrium.com

Theoretical Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic properties, which serve as a crucial link between theoretical models and experimental reality. By calculating parameters such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, scientists can validate their computed structures and gain a more detailed interpretation of experimental spectra. tandfonline.comresearchgate.net

DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different functional groups within this compound. tandfonline.com These theoretical frequencies, when appropriately scaled to account for systematic errors in the computational method, typically show excellent agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. tandfonline.com This correlation allows for the unambiguous assignment of spectral bands to specific molecular motions. For example, the characteristic C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and the aromatic C-H vibrations can all be identified and assigned.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretching | 1685 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (ether) | Asymmetric Stretching | 1250 |

| C-F | Stretching | 1220 |

| CH₃ | Symmetric Bending | 1360 |

Note: These are representative values and may vary based on the specific computational method and basis set used.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them, which is essential for understanding a molecule's physical properties and biological activity.

Identification of Preferred Conformations (e.g., s-trans preference of acetophenone derivatives)

For flexible molecules like this compound, which has several rotatable bonds, identifying the preferred conformation is key. Studies on related 2'-fluoro-substituted acetophenone derivatives have shown a strong preference for the s-trans conformation. researchgate.netnih.govnih.gov In this arrangement, the acetyl group's carbonyl oxygen is oriented away from the ortho-substituent on the phenyl ring. The s-cis conformer, where the carbonyl oxygen and the ortho-substituent are on the same side, is destabilized by steric hindrance and electrostatic repulsion between the polar C=O group and the electronegative substituent. nih.govnih.gov

In this compound, the bulky benzyloxy group at the 2' position creates significant steric demand. Consequently, the molecule is expected to exclusively adopt an s-trans conformation, where the acetyl group is positioned away from the benzyloxy substituent to minimize steric clash. This preference can be confirmed by computational methods such as molecular mechanics or DFT, which calculate the relative energies of the different possible conformers. nih.gov The s-trans conformer represents a global minimum on the potential energy surface, while the s-cis conformer would be a higher-energy local minimum or a transition state.

Table 3: Illustrative Relative Energies of s-cis and s-trans Conformers

| Conformer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 |

| s-cis | ~0° | > 5.0 |

Note: Energy values are illustrative, based on known preferences in sterically hindered acetophenones.

Energy Landscape Exploration

The potential energy surface (PES) of a molecule is a high-dimensional landscape that maps its energy as a function of its geometry. nih.gov Exploring this landscape allows for the identification of all stable conformers (local minima) and the transition states that connect them. nih.gov This exploration provides a comprehensive picture of the molecule's conformational dynamics.

Methods like molecular dynamics (MD) simulations can be used to explore the conformational space of this compound over time. frontiersin.orgmdpi.com By simulating the motion of the atoms at a given temperature, an MD trajectory can reveal the accessible conformations and the frequency of transitions between them. nih.gov From these simulations, a free energy landscape can be constructed, highlighting the most populated (i.e., most stable) conformational states. This analysis would further confirm the dominance of the s-trans conformer and provide quantitative estimates for the energy barriers that restrict rotation around the key single bonds, such as the bond connecting the acetyl group to the phenyl ring and the bonds within the benzyloxy moiety. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.govwikipedia.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the dynamic evolution of a system, capturing conformational changes and intermolecular interactions that are crucial for understanding a molecule's function. nih.govwikipedia.org For this compound, MD simulations can elucidate its flexibility, preferred conformations in different environments, and its interaction patterns with other molecules, such as a target protein or a solvent.

A typical MD simulation protocol for a small molecule like this compound would involve several key steps. youtube.combioinformaticsreview.com Initially, a force field, which is a set of parameters describing the potential energy of the system, is selected. pindorama.sp.gov.br The system is then set up by placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions. wikipedia.org Following energy minimization to remove any steric clashes, the system is gradually heated and equilibrated to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory of the atoms is recorded over a period of time, often ranging from nanoseconds to microseconds. bioinformaticsreview.com

The analysis of the resulting trajectory can reveal a wealth of information about the dynamic behavior of this compound. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. Furthermore, the simulation can highlight the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of the compound to a hypothetical target. researchgate.netresearchgate.net

To illustrate the potential insights gained from an MD simulation, the following hypothetical table summarizes the primary intermolecular interactions between this compound and a hypothetical protein binding pocket over a 100-nanosecond simulation.

| Interaction Type | Interacting Atoms from this compound | Interacting Residues in Hypothetical Protein | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond | Carbonyl Oxygen | Backbone NH of Glycine | 2.9 | 75 |

| Pi-Pi Stacking | Fluorophenyl Ring | Phenylalanine | 4.5 | 60 |

| Hydrophobic | Benzyl (B1604629) Group | Leucine, Valine, Isoleucine | < 5.0 | 85 |

This table is a hypothetical representation of data that could be generated from an MD simulation study and does not represent real experimental results.

Applications in Virtual Screening and De Novo Compound Design

The structural features of this compound make it a valuable scaffold for virtual screening and de novo compound design, two powerful strategies in the quest for new drug candidates. mdpi.comnumberanalytics.com Virtual screening involves the computational filtering of large libraries of small molecules to identify those that are most likely to bind to a specific biological target. mdpi.comwikipedia.org Conversely, de novo design aims to create entirely new molecules from scratch, optimized for a particular purpose. nih.govdeeporigin.com

In a structure-based virtual screening campaign, if this compound were identified as a hit, its binding mode within a target's active site could be used as a template. creative-biolabs.comsygnaturediscovery.com Computational methods would then be employed to search large compound databases for molecules that are structurally similar or possess complementary pharmacophoric features, with the goal of identifying compounds with potentially higher affinity or better pharmacokinetic properties.

Alternatively, this compound could serve as a starting fragment in a de novo design process. acs.orgosti.gov In this approach, computational algorithms would "grow" new chemical functionalities onto the acetophenone core or link it with other fragments to design novel molecules with improved interactions within the target's binding site. This allows for the exploration of a much wider chemical space than is available in existing compound libraries. deeporigin.com

A hypothetical workflow for a de novo design study starting from this compound could involve the following steps:

Scaffold Identification : The this compound core is identified as a key structural motif for binding.

Fragment Growth : Computational algorithms suggest the addition of new chemical groups to the scaffold to enhance interactions with specific residues in the target's active site.

Scoring and Ranking : The newly designed molecules are scored based on their predicted binding affinity, drug-likeness, and synthetic accessibility.

Selection for Synthesis : The most promising candidates are selected for chemical synthesis and subsequent experimental validation.

The following table presents a hypothetical set of de novo designed compounds based on the this compound scaffold, along with their predicted properties.

| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Score |

| DN-001 | Addition of a carboxyl group to the phenyl ring | -8.5 | 0.8 |

| DN-002 | Replacement of the fluorine with a chlorine atom | -7.9 | 0.9 |

| DN-003 | Extension of the benzyl ether linker with an ethyl group | -8.2 | 0.7 |

This table is a hypothetical representation of data that could be generated from a de novo design study and does not represent real experimental results. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) score is a composite value indicating the likelihood of favorable pharmacokinetic properties.

Structure Activity Relationship Sar Studies of 2 4 Fluorobenzyloxy Acetophenone Analogues

Design Principles for Modulating Molecular Interactions within the Acetophenone (B1666503) Scaffold

The acetophenone core serves as a versatile scaffold, a central molecular framework upon which various functional groups can be built to modulate biological activity. mdpi.com The design principles for modifying this scaffold are rooted in established concepts of medicinal chemistry, aiming to optimize non-covalent interactions with a target protein, such as an enzyme or receptor. mdpi.com

Key interactive features of the 2'-(benzyloxy)acetophenone scaffold include:

The Acetyl Group (C(O)CH₃): The ketone's oxygen atom can act as a hydrogen bond acceptor. The adjacent methyl group can engage in hydrophobic or van der Waals interactions within a binding pocket.

The Phenyl Ring: This aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein.

The Ether Linkage: The oxygen atom of the benzyloxy group is a potential hydrogen bond acceptor.

The Benzyloxy-Phenyl Ring: This secondary phenyl ring provides an additional locus for hydrophobic and aromatic interactions.

Modulation of these interactions can be achieved by introducing various substituents at different positions on the phenyl rings. The goal is to achieve complementarity with the topology and chemical environment of the target's binding site. For instance, the acetophenone framework is a common feature in chalcones, which are known for a wide range of biological activities. SAR studies on benzylideneacetophenones (chalcones) have shown that the presence of electron-donating groups on the phenyl rings can enhance certain biological activities, such as anti-inflammatory and antioxidant effects. nih.gov This suggests that modifying the electronic properties of the rings in 2'-(4-Fluorobenzyloxy)acetophenone could be a key design strategy.

Furthermore, the concept of "privileged scaffolds" is relevant; these are molecular frameworks that can bind to multiple, unrelated classes of protein targets with high affinity. nih.gov The biphenyl (B1667301) motif, which is structurally related to the benzyloxy-phenyl portion of the target molecule, is considered a prominent privileged structure in drug development. nih.gov By extension, the acetophenone scaffold linked to a flexible benzyloxy group can be strategically modified to present functionalities in a spatially defined manner, mimicking interaction patterns of endogenous ligands or disrupting protein-protein interactions.

Positional and Substituent Effects of Fluorine and Benzyloxy Groups on Biological Recognition

The specific placement and nature of the fluorine and benzyloxy groups are critical determinants of the biological activity of this compound analogues.

Fluorine Substituent: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. tandfonline.com Its effects are multifaceted:

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution in the phenyl ring. tandfonline.com This can influence the pKa of nearby functional groups and modulate the strength of hydrogen bonds or other polar interactions. nih.gov A para-substituted fluorine, as in the title compound, exerts a strong electron-withdrawing effect through induction.

Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com Placing a fluorine atom at a potential site of metabolism, such as the para-position of the phenyl ring, can block this process, increase the molecule's half-life, and improve bioavailability. nih.gov

Binding Affinity: Fluorine can enhance binding affinity through direct interactions with the protein target, such as forming hydrogen bonds (where the C-F bond acts as a weak hydrogen bond acceptor) or engaging in favorable electrostatic and hydrophobic interactions. benthamscience.comingentaconnect.com Its small van der Waals radius (1.47 Å) means it can often substitute for a hydrogen atom (1.20 Å) with minimal steric perturbation. tandfonline.com

Benzyloxy Group: The benzyloxy group introduces significant conformational flexibility and additional points of interaction.

Positional Isomerism: The position of the benzyloxy group on the acetophenone ring (ortho-, meta-, or para-) dictates the spatial orientation of the distal phenyl ring, which is crucial for fitting into a specific binding pocket. Similarly, the substitution pattern on the benzyloxy ring itself is critical. SAR studies on benzyloxy chalcone (B49325) derivatives as monoamine oxidase B (MAO-B) inhibitors revealed that a benzyloxy group at the para-position of the B-ring resulted in higher inhibitory activity compared to an ortho-positioned group. nih.gov

Hydrophobicity and Size: The benzyloxy moiety adds significant size and lipophilicity to the molecule, which can enhance binding through the hydrophobic effect. However, excessive lipophilicity can negatively impact solubility and pharmacokinetic properties.

Substituent Effects: Adding substituents to the benzyloxy-phenyl ring provides a vector for optimizing interactions. For example, replacing the 4-fluoro substituent with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) would systematically probe the electronic and steric requirements of the binding site. In studies of alkoxylated chalcones, methoxy (B1213986) and ethoxy groups were found to be favorable for activity. nih.gov

The interplay between the fluorine and benzyloxy groups is complex. The fluorine's electron-withdrawing nature can influence the properties of the entire benzyloxy-phenyl moiety, affecting its interaction with the target.

To illustrate these principles, the following table presents hypothetical activity data for a series of analogues, based on established SAR trends.

| Compound | R¹ (on Acetophenone) | R² (on Benzyloxy) | Hypothetical IC₅₀ (nM) | Rationale |

|---|---|---|---|---|

| 1 | 2'-(OCH₂Ph-R²) | 4-F | 50 | Reference Compound |

| 2 | 3'-(OCH₂Ph-R²) | 4-F | 250 | Positional shift of the benzyloxy group likely disrupts optimal binding geometry. |

| 3 | 4'-(OCH₂Ph-R²) | 4-F | 500 | Para-substitution may create steric hindrance or place the distal ring outside the optimal binding region. |

| 4 | 2'-(OCH₂Ph-R²) | H | 150 | Removal of fluorine may reduce binding affinity due to loss of specific interactions or increase metabolic liability. |

| 5 | 2'-(OCH₂Ph-R²) | 4-Cl | 65 | Chlorine is larger and less electronegative than fluorine, slightly altering steric and electronic fit. |

| 6 | 2'-(OCH₂Ph-R²) | 4-OCH₃ | 40 | The electron-donating methoxy group may form favorable hydrogen bonds and improve activity. nih.gov |

| 7 | 2'-(OCH₂Ph-R²) | 3-F | 90 | Moving the fluorine to the meta position alters the electronic influence and interaction vector. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could provide predictive insights for designing new, more potent compounds before their synthesis. nih.gov

The development of a QSAR model typically involves these steps:

Data Set Assembly: A series of structurally related compounds (e.g., the analogues from the table in section 6.2) with experimentally determined biological activity data (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model development and a test set for validation.

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, electronic, and steric properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links a selection of descriptors to the observed biological activity. researchgate.net The goal is to find a statistically robust model that explains the variance in the data.

Validation: The model's predictive power is assessed using the test set of compounds that were not used in its creation. Internal validation techniques like leave-one-out cross-validation are also employed. nih.gov

For the this compound scaffold, relevant descriptors would likely include:

Hydrophobic Descriptors (e.g., logP): Quantify the lipophilicity, which is crucial for membrane permeation and hydrophobic interactions.

Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment, partial charges): Describe the electronic distribution and reactivity of the molecule. researchgate.net The strong electronegativity of the fluorine atom would make these descriptors particularly significant.

Steric/Topological Descriptors (e.g., Molecular Weight, Molar Refractivity, Shape Indices): Define the size and shape of the molecule, which are critical for complementarity with the binding site.

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.65logP - 0.21LUMO - 0.05*(VdW_Volume) + 1.8

This equation would suggest that activity increases with lipophilicity (logP) but decreases with increasing LUMO energy and van der Waals volume. Such a model provides a quantitative hypothesis for the key drivers of activity, guiding the rational design of new analogues with an optimal balance of these properties.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | logP (Octanol-water partition coefficient) | Governs ability to cross cell membranes and engage in hydrophobic interactions. |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the molecule's ability to accept electrons; important for charge-transfer interactions. researchgate.net |

| Electronic | Dipole Moment | Indicates overall polarity and ability to align in a polar binding site. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

Fragment-Based Drug Discovery (FBDD) Approaches to Acetophenone Scaffolds

Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening for identifying lead compounds. It begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov These hits then serve as starting points for building more potent, drug-like molecules. nih.gov This approach is highly efficient as it explores chemical space more effectively with fewer compounds.

An FBDD approach applied to a target of interest for this compound might proceed as follows:

Fragment Screening: A library of fragments would be screened using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) to identify those that bind to the target protein. Fragments could include simple acetophenones, fluorinated phenyl rings, or benzyl (B1604629) ethers.

Hit Validation and Characterization: The binding of the identified fragment hits is confirmed and characterized to determine their binding location and affinity. For example, a simple acetophenone fragment might be found to bind in a pocket where its acetyl group forms a key hydrogen bond.

Fragment Elaboration: Once a fragment hit is validated, medicinal chemists use structure-guided methods to elaborate on it. This can be done in several ways:

Fragment Growing: The initial fragment is extended by adding new functional groups to pick up additional interactions with the protein, thereby increasing potency. For example, if a 4-fluorophenyl fragment binds in a hydrophobic pocket, it could be "grown" by adding a benzyloxyacetophenone moiety to occupy an adjacent site.

Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together to create a single, much more potent molecule.

Fragment Merging: Two overlapping fragments can be merged into a novel scaffold that incorporates the key binding features of both.

The acetophenone scaffold itself, or parts of the this compound structure, could be considered fragments. For instance, a library might contain 2'-hydroxyacetophenone (B8834) or 4-fluorobenzyl alcohol. If both were identified as hits binding in proximity, they could be linked via an ether bond to generate the core of the lead compound. FBDD allows for the systematic and rational construction of potent inhibitors while maintaining good "ligand efficiency," a measure of the binding energy per atom, ensuring that molecular complexity is added productively. nih.gov

Pharmacophore Modeling for Target Interaction Prediction and Ligand Discovery

Ligand-Based Pharmacophore Model Generation from Active Compounds

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown, but a set of molecules with known biological activity is available. slideshare.netmdpi.com This method involves aligning a set of active compounds and extracting the common chemical features that are essential for their activity. slideshare.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. slideshare.net The resulting pharmacophore model represents a hypothesis of the necessary interactions for a molecule to be active at the target.

Research Findings: There are no publicly available studies that have generated a ligand-based pharmacophore model using 2'-(4-Fluorobenzyloxy)acetophenone as one of the active compounds. Such a study would require a series of structurally related active molecules to derive a meaningful model.

Structure-Based Pharmacophore Model Generation from Protein-Ligand Complexes

When the three-dimensional structure of a target protein, typically complexed with a ligand, is available from sources like X-ray crystallography or NMR spectroscopy, structure-based pharmacophore models can be developed. dovepress.com These models are derived from the key interaction points observed between the ligand and the amino acid residues in the protein's binding site. dovepress.com This approach provides a more direct understanding of the binding requirements of the target.

Research Findings: No protein-ligand complex structures involving this compound are available in the Protein Data Bank (PDB) or have been described in the scientific literature. Consequently, no structure-based pharmacophore models have been generated for this compound.

Integration of Pharmacophore Models in Virtual Screening Workflows

Pharmacophore models are powerful tools when integrated into virtual screening (VS) workflows. nih.govpsu.edu They are used as 3D queries to rapidly screen large databases of chemical compounds to identify novel molecules that match the pharmacophoric features. nih.govpsu.edu This process helps to prioritize a smaller, more manageable set of compounds for experimental testing, thereby saving time and resources in the drug discovery pipeline. nih.gov

Research Findings: As no specific pharmacophore model has been developed based on or for this compound, there are no reported instances of its use in virtual screening campaigns.

Ligand Profiling and Theoretical Target Identification through Pharmacophore Matching

Pharmacophore matching can also be used for ligand profiling, which involves screening a single compound against a library of pharmacophore models representing various biological targets. This "reverse" screening approach can help in identifying potential new targets for an existing molecule (target fishing) or in predicting potential off-target effects and understanding its polypharmacology.

Research Findings: There is no published research detailing the use of this compound in ligand profiling or theoretical target identification studies using pharmacophore matching techniques.

Mechanistic Investigations of Molecular Interactions of 2 4 Fluorobenzyloxy Acetophenone and Its Derivatives

Elucidation of Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase II, MAO-B, HCV Polymerase NS5B, HDACs, ENTs)

Derivatives of acetophenone (B1666503) have been investigated for their inhibitory effects on a variety of enzymes, demonstrating the versatility of this chemical scaffold in drug design.

Carbonic Anhydrase II (CA II): Carbonic anhydrases are a family of ubiquitous metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. mdpi.comresearchgate.net While direct studies on 2'-(4-Fluorobenzyloxy)acetophenone are not prevalent, related sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govrsc.org For instance, a series of 4-anilinoquinazoline-based benzenesulfonamides showed potent, single-digit nanomolar inhibitory activity against the hCA II isoform. rsc.org Molecular docking studies of these compounds revealed that the benzenesulfonamide (B165840) portion anchors to the zinc ion within the enzyme's active site, a characteristic binding mode for sulfonamide-based CA inhibitors. rsc.org Another study on triterpene acetazolamide (B1664987) conjugates also demonstrated significant CA II inhibition, with some conjugates exhibiting greater potency than the standard drug, acetazolamide. nih.gov

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolic degradation of neurotransmitters like dopamine, making it a significant target in the treatment of neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Several studies have highlighted acetophenone derivatives as potent and selective MAO-B inhibitors. nih.govnih.gov One study detailed two series of acetophenone derivatives that displayed IC50 values in the nanomolar range for MAO-B, with weak to no activity against the MAO-A isoform. nih.gov Notably, compounds with a halogen-substituted benzyloxy group at the C4 position of the acetophenone moiety were found to be particularly favorable for MAO-B inhibition. nih.gov Kinetic and molecular docking studies indicated that these compounds act as competitive inhibitors, binding within the active site of the MAO-B enzyme. nih.govmdpi.com